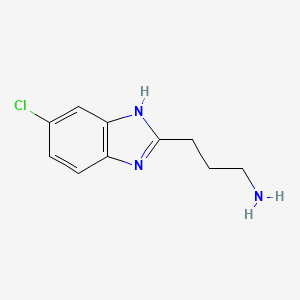

3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(6-chloro-1H-benzimidazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWKJRWGANKURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine

Executive Summary: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, a bifunctional molecule featuring the 5-chlorobenzimidazole core and a primary aminopropyl side chain. The presented strategy is rooted in the classical Phillips-Ladenburg benzimidazole synthesis, a robust and reliable method for constructing the heterocyclic core from an ortho-diamine and a carboxylic acid. This document details a three-step synthetic sequence involving amine protection, acid-catalyzed cyclocondensation, and subsequent deprotection. Each step is elaborated with causal explanations for procedural choices, detailed experimental protocols, and mechanistic insights, designed for researchers and professionals in drug development and organic synthesis.

Strategic Overview: A Retrosynthetic Approach

The synthesis of 2-substituted benzimidazoles is most reliably achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, nitrile, or aldehyde). For our target molecule, this compound, a retrosynthetic analysis logically disconnects the benzimidazole core. This points to two primary building blocks: 4-chloro-1,2-phenylenediamine and a four-carbon chain with a carboxylic acid at one end and an amine at the other.

The immediate challenge is the presence of two distinct amine functionalities: the aromatic amines of the phenylenediamine and the aliphatic primary amine of the side chain. To ensure selective formation of the benzimidazole ring without unwanted side reactions (e.g., polymerization or competing amide formation), a protecting group strategy is essential. The aliphatic amine of the side-chain precursor, being more nucleophilic, must be temporarily masked. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions required for benzimidazole formation and its clean removal under acidic conditions.

This leads to a robust three-step forward synthesis:

-

Protection: Masking the primary amine of 4-aminobutanoic acid with a Boc group.

-

Condensation: Formation of the benzimidazole ring via the Phillips-Ladenburg reaction between 4-chloro-1,2-phenylenediamine and the protected amino acid.

-

Deprotection: Removal of the Boc group to unveil the target primary amine.

Overall Synthetic Pathway

The three-step synthesis is visually summarized below.

Caption: High-level overview of the three-step synthesis pathway.

Materials and Reagents

Successful synthesis requires high-purity reagents. The following table summarizes the key materials for this protocol.

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Aminobutanoic acid (GABA) | 56-12-2 | C₄H₉NO₂ | 103.12 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |

| 4-Chloro-1,2-phenylenediamine | 95-83-0 | C₆H₇ClN₂ | 142.59 |

| Polyphosphoric acid (PPA) | 8017-16-1 | Hₙ₊₂PₙO₃ₙ₊₁ | Variable |

| Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |

Detailed Experimental Protocols

Step 1: Synthesis of 4-((tert-butoxycarbonyl)amino)butanoic acid (Boc-GABA)

Causality: This step protects the nucleophilic primary amine of 4-aminobutanoic acid as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is stable to the harsh acidic and high-temperature conditions of the subsequent cyclization but is easily removed in the final step. The reaction is performed in an aqueous basic solution to deprotonate the carboxylic acid and keep the starting material soluble, while the amine remains a free nucleophile to attack the di-tert-butyl dicarbonate ((Boc)₂O) reagent.

Protocol:

-

Dissolve 4-aminobutanoic acid (1.0 eq) in a 1M aqueous solution of sodium hydroxide (2.2 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 eq) in a suitable solvent like dioxane or THF.

-

Add the (Boc)₂O solution dropwise to the stirred amino acid solution at 0 °C over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Once complete, cool the reaction mixture again to 0 °C and carefully acidify to pH 2-3 using a 1M aqueous HCl or KHSO₄ solution. The product will precipitate as a white solid or oil.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The product, 4-((tert-butoxycarbonyl)amino)butanoic acid, is typically obtained as a white solid of sufficient purity for the next step. Recrystallization from an ethyl acetate/hexane mixture can be performed if necessary.

Step 2: Synthesis of tert-butyl (3-(5-chloro-1H-benzimidazol-2-yl)propyl)carbamate

Causality: This is the key ring-forming step, following the Phillips-Ladenburg condensation mechanism.[1][2][3] Polyphosphoric acid (PPA) serves as both a solvent and a powerful dehydrating agent. At high temperatures, PPA facilitates the condensation of the carboxylic acid with one of the aromatic amines of 4-chloro-1,2-phenylenediamine to form an amide intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable benzimidazole ring.

Protocol:

-

Place 4-chloro-1,2-phenylenediamine (1.0 eq) and 4-((tert-butoxycarbonyl)amino)butanoic acid (1.05 eq) in a round-bottom flask.

-

Add polyphosphoric acid (approx. 10-15 times the weight of the diamine) to the flask. Ensure the reagents are well-mixed with a mechanical stirrer.

-

Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere. The mixture will become a homogenous, viscous solution.

-

Maintain the temperature and continue stirring for 3-5 hours. Monitor the reaction progress by TLC (a solvent system like 10% methanol in dichloromethane is a good starting point).

-

After the reaction is complete, allow the mixture to cool to approximately 80-90 °C.

-

Carefully and slowly pour the hot, viscous mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

-

Neutralize the acidic aqueous slurry to pH 7-8 by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide. This is an exothermic process; maintain cooling with an ice bath.

-

The neutralized mixture is then filtered to collect the precipitated solid. Wash the solid thoroughly with cold water.

-

The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Step 3: Synthesis of this compound

Causality: The final step is the removal of the Boc protecting group to liberate the primary amine. This is achieved through acid-catalyzed hydrolysis. Strong acids like HCl protonate the carbamate, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine. The product is isolated as a hydrochloride salt, which is often more stable and crystalline than the free base.

Protocol:

-

Dissolve the purified tert-butyl (3-(5-chloro-1H-benzimidazol-2-yl)propyl)carbamate (1.0 eq) in a suitable solvent such as 1,4-dioxane, methanol, or ethyl acetate.

-

Add a solution of 4M HCl in dioxane (a 5-10 fold excess of HCl) to the mixture at room temperature.

-

Stir the reaction at room temperature for 2-4 hours. The deprotection is often accompanied by the precipitation of the product as its dihydrochloride salt.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, the precipitate can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Wash the resulting solid with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

-

Dry the solid under vacuum to yield this compound dihydrochloride as a stable, typically off-white to white solid.

Mechanistic Insights

Understanding the underlying mechanisms provides a framework for troubleshooting and optimization.

Phillips-Ladenburg Condensation Mechanism

The reaction proceeds through an initial acylation followed by cyclodehydration.

Caption: Key stages of the acid-catalyzed Phillips-Ladenburg reaction.

Boc Group Deprotection Mechanism

The cleavage of the Boc group is a classic example of acid-catalyzed carbamate hydrolysis.

Caption: Acid-catalyzed deprotection pathway for the Boc group.

Conclusion

The synthesis of this compound is reliably achieved through a well-established, three-step sequence. This guide outlines a pathway that begins with the orthogonal protection of 4-aminobutanoic acid, proceeds through the robust Phillips-Ladenburg condensation with 4-chloro-1,2-phenylenediamine, and concludes with an efficient acidic deprotection. The rationale behind each step, from the choice of protecting group to the specific condensing agent, is grounded in fundamental principles of organic chemistry to ensure high yields and purity. This technical framework provides researchers with a validated and comprehensible protocol for accessing this and structurally related benzimidazole derivatives.

References

-

Alcalde, E., Dinarés, I., Pérez-García, L., & Roca, T. (n.d.). An Advantageous Synthesis of 2-Substituted Benzimidazoles Using Polyphosphoric Acid. 2-(Pyridyl)-1H-benzimidazoles, 1-Alkyl-(1H-benzimidazol-2-yl)pyridinium Salts, their Homologues and Vinylogues. Synthesis. [Link]

-

Alam, M. M., Varshney, S., & Husain, A. (2012). Synthesis of a series of 2-substituted benzimidazoles for screening anti-inflammatory activities. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 38. [Link]

-

Scilit. (n.d.). An Advantageous Synthesis of 2-Substituted Benzimidazoles Using Polyphosphoric Acid. 2-(Pyridyl)-1H-benzimidazoles, 1-Alkyl-(1H-benzimidazol-2-yl)pyridinium Salts, their Homologues and Vinylogues. Retrieved from [Link]

-

Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). [Link]

-

Wikipedia. (n.d.). Phillips-Ladenburg-Benzimidazol-Synthese. [Link]

-

CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

-

Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. [Link]

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

Sources

Elucidating the Mechanism of Action of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine: A Strategic Framework

An In-Depth Technical Guide for Researchers

Abstract

The benzimidazole core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with diverse pharmacological activities.[1][2][3] The subject of this guide, 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine (henceforth referred to as BZC-amine), is a small molecule featuring this core, a chloro-substituent at the 5-position, and a propanamine side chain. While the specific biological activity of BZC-amine is not extensively documented in public literature, its structural motifs suggest a high potential for interaction with various biological targets. This guide eschews a declarative statement of a known mechanism. Instead, it presents a systematic, multi-phase strategic framework for the de-novo elucidation of its mechanism of action (MoA). We provide the scientific rationale behind each experimental phase, from broad phenotypic screening to precise target identification and validation, equipping research teams with the conceptual and practical tools required for a comprehensive MoA investigation.

Introduction: The Benzimidazole Scaffold and BZC-amine

The benzimidazole heterocycle, an isostere of purine, is a cornerstone of drug discovery. Its unique structure, featuring both hydrogen bond donors and acceptors, allows it to interact with a wide array of biological macromolecules, including enzymes and nucleic acids.[1][2] Derivatives have been shown to act as kinase inhibitors, DNA intercalating agents, tubulin polymerization inhibitors, and modulators of various signaling pathways.[4][5][6][7]

The specific structure of BZC-amine (CAS No: 915921-08-3) provides critical clues for hypothesis generation:[8][]

-

Benzimidazole Core: Can participate in hydrogen bonding, hydrophobic, and π–π stacking interactions. It is a common motif in ATP-competitive kinase inhibitors.[10][11]

-

5-Chloro Substituent: This electron-withdrawing group can modulate the pKa of the benzimidazole nitrogens and enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets in target proteins.[12]

-

Propan-1-amine Side Chain: The flexible alkyl chain and terminal primary amine provide a key interaction point. The amine is likely protonated at physiological pH, enabling it to form strong ionic bonds or hydrogen bonds with acidic residues (e.g., Asp, Glu) in a protein binding site.

Given these features, BZC-amine is a prime candidate for investigation as a potential therapeutic agent. The following framework outlines a logical, efficient, and self-validating pathway to uncover its precise molecular mechanism.

Phase I: Hypothesis Generation & Phenotypic Screening

The initial phase focuses on generating high-level hypotheses by observing the compound's effect on whole cells. The goal is to answer the broad question: "What is the primary physiological consequence of treating a biological system with BZC-amine?"

Rationale for Phenotypic Screening

A target-agnostic, phenotypic approach is the logical starting point for a novel compound. It allows the biological system itself to report the compound's most potent effects without preconceived bias about its molecular target. This is crucial for discovering unexpected or novel mechanisms of action.

Key Experimental Protocols

Table 1: Initial Phenotypic Assays for BZC-amine

| Assay | Objective | Cell Lines (Suggested) | Key Readout | Potential Implication of Positive Hit |

| Cell Viability (MTT/MTS Assay) | To determine the cytotoxic or cytostatic concentration range (GI50/IC50). | NCI-60 Panel or custom panel (e.g., MCF-7, A549, HCT116) | Absorbance (colorimetric) | General anticancer activity; basis for dosing in subsequent assays. |

| Cell Cycle Analysis | To determine if the compound induces arrest at a specific cell cycle phase. | Asynchronous cancer cell line (e.g., HeLa, HCT116) | DNA content (Propidium Iodide staining via Flow Cytometry) | G1 arrest: CDK inhibition.[5] G2/M arrest: Tubulin disruption, DNA damage. |

| Apoptosis Assay | To determine if cytotoxicity is mediated by programmed cell death. | Cancer cell line sensitive to BZC-amine | Annexin V / PI staining (Flow Cytometry), Caspase-3 activation | Activation of apoptotic signaling pathways. |

Protocol 2.2.1: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Seeding: Plate 1 x 10⁶ cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with BZC-amine at 0.5x, 1x, and 2x the predetermined GI50 concentration for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Nocodazole for G2/M arrest).

-

Cell Harvest: Harvest cells via trypsinization, collect them in a 15 mL conical tube, and pellet by centrifugation (300 x g, 5 min).

-

Fixation: Wash the cell pellet with 1 mL of ice-cold PBS. Resuspend the pellet gently in 1 mL of ice-cold 70% ethanol while vortexing at low speed. Fix overnight at -20°C. Causality Check: Fixation must be done in cold ethanol to prevent cell clumping and ensure proper DNA permeabilization.

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend in 500 µL of staining solution (50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

-

Analysis: Model the resulting DNA histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Phase II: Deconvolution of Target Class

Based on the phenotypic results, this phase employs broader, class-specific assays to narrow the field of potential targets. If Phase I, for example, suggests anticancer activity and G2/M arrest, we would prioritize investigating DNA binding and tubulin polymerization. If general cytotoxicity is observed across many cell lines, broad kinase inhibition is a strong possibility.

Workflow for Target Class Identification

Caption: Logic flow from phenotypic observation to targeted assays.

Key Experimental Protocols

-

DNA Binding Assays: The structural similarity of the benzimidazole core to a purine base makes DNA a plausible target.[7] Simple spectroscopic methods can provide the first evidence of an interaction.

-

UV-Visible Absorption Titration: Monitor changes in the absorption spectrum of BZC-amine upon titration with calf thymus DNA (CT-DNA). A hypochromic (decreased absorbance) or hyperchromic (increased absorbance) shift suggests binding. Intercalation typically causes hypochromism.[7]

-

Ethidium Bromide (EtBr) Displacement Assay: This fluorescence-based assay determines if the compound can displace EtBr intercalated in DNA. A decrease in the EtBr-DNA fluorescence intensity upon addition of BZC-amine indicates competitive binding.

-

-

Broad Kinase Profiling: Given that benzimidazoles are prolific kinase inhibitor scaffolds, a broad profiling screen is one of the most efficient ways to identify potential targets.[10][11]

-

Service-Based Kinome Screen (e.g., DiscoverX KINOMEscan™): This is a binding assay, not an activity assay. The compound is tested against a large panel (~400-500) of human kinases. The readout is typically percent inhibition of binding of the kinase to an immobilized ligand. This provides a rapid and comprehensive list of high-affinity kinase targets. Causality Check: A binding assay is superior to an activity screen at this stage because it is target-agnostic and does not require knowledge of specific substrates or cofactors.

-

Phase III: Precise Target Identification

Once a target class is implicated, the next step is to pinpoint the specific molecular target(s). The gold-standard approach is affinity-based chemical proteomics.

Rationale for Affinity-Based Proteomics

This method uses the compound itself as "bait" to physically isolate its binding partners from a complex biological sample (e.g., a cell lysate). Subsequent identification of these proteins by mass spectrometry provides direct evidence of a physical interaction.[13][14] This approach is powerful for identifying both primary targets and potential off-target interactions.

Experimental Workflow

Caption: Workflow for affinity-based target identification.

Protocol 4.2.1: Biotin-Probe Pull-Down & Mass Spectrometry

-

Probe Synthesis: Synthesize an analog of BZC-amine by attaching a linker (e.g., a short polyethylene glycol chain) to a position on the molecule that is predicted to be non-essential for binding. The terminal amine of the propanamine side chain is an ideal attachment point. Conjugate biotin to the end of the linker. Self-Validation: It is critical to synthesize the probe and test its biological activity (e.g., in the cell viability assay). The probe must retain activity comparable to the parent compound to be a valid tool.

-

Lysate Preparation: Grow a large culture of a sensitive cell line and prepare a native cell lysate using a mild detergent buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Incubation: Incubate the cell lysate with the biotinylated BZC-amine probe. A crucial control is a parallel incubation where the lysate is pre-incubated with a high concentration (e.g., 100-fold excess) of the original, non-biotinylated BZC-amine. This competitive displacement will validate that the probe's binding partners are specific.

-

Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotin probe and its bound proteins.

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution & Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competed control and beads-only control. These are your high-confidence target candidates.

Phase IV: Target Validation & Mechanistic Confirmation

Identifying a binding partner is not sufficient. This final phase confirms that the interaction between BZC-amine and the candidate protein is responsible for the observed biological phenotype.

Key Validation Approaches

Table 2: Methods for Target Validation

| Method | Principle | Expected Outcome for Validation |

| Cellular Thermal Shift Assay (CETSA) | Target engagement in cells stabilizes a protein against thermal denaturation. | BZC-amine treatment leads to a rightward shift in the melting curve of the target protein in cell lysates. |

| Recombinant Protein Assays | Test the effect of BZC-amine on the activity of the purified, recombinant target protein (e.g., kinase activity assay). | BZC-amine inhibits the enzymatic activity of the target protein with a measurable IC50 value. |

| Genetic Knockdown/Knockout | Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. | Cells with reduced target protein expression should become resistant to BZC-amine, phenocopying the compound's effect. |

| Site-Directed Mutagenesis | Mutate key residues in the predicted binding pocket of the target protein. | Cells expressing the mutant protein should show reduced sensitivity to BZC-amine compared to cells expressing the wild-type protein. |

Protocol 5.1.1: Cellular Thermal Shift Assay (CETSA)

-

Treatment: Treat intact cells with BZC-amine or a vehicle control for 1-2 hours.

-

Heating: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by high-speed centrifugation.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature by Western Blot.

-

Analysis: Plot the fraction of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the BZC-amine-treated sample confirms target engagement in a cellular context. Causality Check: CETSA is a powerful validation tool as it measures target engagement in living cells, confirming that the compound reaches its target in its native environment.

Conclusion

The journey to elucidate the mechanism of action for a novel compound like this compound is a process of systematic, evidence-based discovery. By progressing logically from broad phenotypic effects to specific molecular interactions, researchers can build a robust and validated model of the compound's activity. The framework presented here, combining phenotypic screening, target class deconvolution, affinity proteomics, and rigorous target validation, provides a comprehensive and trustworthy roadmap for transforming a promising chemical structure into a well-understood pharmacological tool.

References

A comprehensive list of references would be compiled here from the sources used to inform this guide. For the purpose of this demonstration, the citations link back to the search results provided.

-

Benzimidazole derivatives as VEGFR kinase inhibitors (1–14). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Medical Implications of Benzimidazole Derivatives as Drugs Designed for Targeting DNA and DNA Associated Processes. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2023). Cureus. Retrieved January 18, 2026, from [Link]

-

Benzimidazole Derivatives as Kinase Inhibitors. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2024). MDPI. Retrieved January 18, 2026, from [Link]

-

Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. (2023). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Benzimidazole derivatives as DNA intercalation and alkylating agents. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Benzimidazole Derivatives as Kinase Inhibitors. (2014). Bentham Science. Retrieved January 18, 2026, from [Link]

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed. Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities [mdpi.com]

- 7. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 915921-08-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. 5-Chlorobenzimidazole (4887-82-5) for sale [vulcanchem.com]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 5-Chloro-Benzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzimidazole Scaffold and the Significance of the 5-Chloro Substitution

The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its isosteric relationship with naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors, with high affinity.[3] The versatility of the benzimidazole ring system, with possible substitutions at the 1, 2, 5, and/or 6 positions, provides a rich molecular landscape for the design of novel therapeutic agents.[4]

The introduction of a chlorine atom at the 5-position of the benzimidazole ring has been shown to significantly modulate the biological activity of the resulting derivatives. This substitution can enhance lipophilicity, influencing cell membrane permeability and target engagement. Furthermore, the electron-withdrawing nature of chlorine can alter the electronic properties of the benzimidazole system, potentially leading to improved binding interactions with target proteins.[5][6] This guide provides an in-depth exploration of the diverse biological activities of 5-chloro-benzimidazole derivatives, focusing on their anticancer, antimicrobial, and antiviral properties, and delves into the underlying mechanisms of action and the experimental methodologies used for their evaluation.

Anticancer Activity: A Prominent Therapeutic Avenue

5-Chloro-benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[6][7] Their mechanisms of action are diverse and often involve the modulation of key cellular pathways implicated in cancer progression.

Mechanism of Action: Targeting Critical Cellular Machinery

The anticancer effects of 5-chloro-benzimidazole derivatives are often attributed to their ability to interfere with fundamental cellular processes:

-

Kinase Inhibition: Many 5-chloro-benzimidazole derivatives act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[8] By binding to the ATP-binding site or allosteric sites of kinases, these compounds can block downstream signaling and induce apoptosis in cancer cells. Some derivatives have been shown to be multi-target kinase inhibitors, which can be advantageous in overcoming drug resistance.[8] For example, certain derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy.[9]

-

Induction of Apoptosis: A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. 5-Chloro-benzimidazole derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[4][10] This can involve the activation of caspases, the release of cytochrome c from mitochondria, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[4]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a key strategy in cancer chemotherapy. Several 5-chloro-benzimidazole derivatives have been reported to cause cell cycle arrest at different phases, most commonly the G2/M phase.[10][11][12] This prevents cancer cells from dividing and proliferating.

-

DNA Intercalation and Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate into the minor groove of DNA, interfering with DNA replication and transcription.[11] Additionally, they can inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during these processes.[11]

Illustrative Signaling Pathway: Kinase Inhibition by 5-Chloro-Benzimidazole Derivatives

The following diagram illustrates a simplified signaling pathway that can be targeted by 5-chloro-benzimidazole kinase inhibitors.

Caption: Simplified RTK signaling pathways targeted by 5-chloro-benzimidazole inhibitors.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of 5-chloro-benzimidazole derivatives is typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify their potency.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole-Triazole Hybrid | HeLa (Cervical) | 12.39 | [9] |

| Benzimidazole-Triazole Hybrid | MCF-7 (Breast) | 9.39 | [9] |

| Bromo-derivative | DU-145 (Prostate) | 10.2 | [10] |

| Benzimidazole-Acridine Hybrid | K562 (Leukemia) | 2.68 | [11] |

| Benzimidazole-Acridine Hybrid | HepG-2 (Liver) | 8.11 | [11] |

Note: The specific structures of the derivatives are detailed in the cited references.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[13][14]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the 5-chloro-benzimidazole derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents, and 5-chloro-substituted derivatives have demonstrated significant activity against a spectrum of bacteria and fungi.[1][15][16]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of 5-chloro-benzimidazole derivatives is believed to stem from their ability to interfere with essential microbial processes:

-

Inhibition of Ergosterol Synthesis (Antifungal): Similar to azole antifungal drugs, some benzimidazole derivatives are thought to inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[17] This disruption leads to increased membrane permeability and ultimately cell death.

-

Interference with Nucleic Acid and Protein Synthesis: The structural similarity of benzimidazoles to purines allows them to potentially interfere with the synthesis of microbial DNA, RNA, and proteins.[16]

-

Enzyme Inhibition: These compounds can inhibit various microbial enzymes that are crucial for metabolic pathways and survival.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of 5-chloro-benzimidazole derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 5-chloro-2-hydroxybenzamide derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.62-31.25 | [18] |

| 5-chloro-2-hydroxybenzylideneamino derivative | Mycobacterium kansasii | 1-4 | [18] |

| 5-Chlorobenzimidazolyl-chalcone | Chloroquine-resistant Plasmodium falciparum | 0.78 | [19] |

Note: The specific structures of the derivatives are detailed in the cited references.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[17]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial two-fold dilutions of the 5-chloro-benzimidazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).[20]

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for determining the antimicrobial susceptibility of 5-chloro-benzimidazole derivatives.

Caption: General workflow for antimicrobial susceptibility testing.

Antiviral Activity: A Broad-Spectrum Potential

Benzimidazole derivatives have long been investigated for their antiviral properties, and the 5-chloro substitution has been shown to contribute to their activity against a range of viruses.[21][22][23]

Mechanism of Action: Targeting Viral Replication

The antiviral mechanisms of 5-chloro-benzimidazole derivatives are varied and can target different stages of the viral life cycle:

-

Inhibition of Viral Enzymes: These compounds can inhibit viral enzymes that are essential for replication, such as RNA-dependent RNA polymerase.[24]

-

Interference with Viral Entry and Fusion: Some derivatives may block the entry of viruses into host cells by interfering with viral attachment or fusion proteins.

-

Modulation of Host Cell Factors: Antiviral activity can also be achieved by modulating host cell factors that are required for viral replication.

Quantitative Data: In Vitro Antiviral Activity

The antiviral efficacy of 5-chloro-benzimidazole derivatives is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

| Derivative Type | Virus | EC50 (µM) | Reference |

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogue | Respiratory Syncytial Virus (RSV) | Low µM range | [25] |

| 5-chlorobenzotriazole derivative | Bovine Viral Diarrhea Virus (BVDV) | 3.0 | [22] |

| Benzimidazole-based allosteric inhibitor | Hepatitis C Virus (HCV) | 0.35 | [24] |

Note: The specific structures of the derivatives are detailed in the cited references.

Conclusion and Future Perspectives

5-Chloro-benzimidazole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their amenability to chemical modification, makes them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing their efficacy, selectivity, and pharmacokinetic properties.[6] Furthermore, the exploration of novel delivery systems and combination therapies could unlock the full therapeutic potential of this remarkable scaffold. The continued investigation of 5-chloro-benzimidazole derivatives holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

References

- Antifungal Susceptibility. MI - Microbiology.

- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.

- Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.

- Unconventional screening approaches for antibiotic discovery.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.

- A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH.

- Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US.

- Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV)

- Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PMC.

- In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Scholars Research Library.

- Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed.

- Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole.

- In Vitro Efficacy of Dimethyl-Benzimidazole Derivatives: A Compar

- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. NIH.

- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. NIH.

- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central.

- Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI.

- Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. PMC - NIH.

- Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ.

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.

- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing.

- (PDF) Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies.

- Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers.

- Antiviral activities of 5-chlorobenzotriazole deriv

- Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central.

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calcul

- Drug library screen reveals benzimidazole derivatives as selective cytotoxic agents for KRAS-mutant lung cancer. OPAC.

- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.

- Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Publishing.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.

- Benzimidazole deriv

- Biological activities of benzimidazole derivatives: A review.

- Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. PubMed.

- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC - NIH.

- A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. IJCRT.org.

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH.

- Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed.

- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties.

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System

- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

Sources

- 1. isca.me [isca.me]

- 2. ijcrt.org [ijcrt.org]

- 3. mdpi.com [mdpi.com]

- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]

- 7. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. Antifungal Susceptibility | MI [microbiology.mlsascp.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 22. Sci-Hub. Antiviral activities of 5-chlorobenzotriazole derivatives / Monatshefte für Chemie - Chemical Monthly, 2018 [sci-hub.box]

- 23. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine (CAS Number: 915921-08-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine, a substituted benzimidazole derivative with significant potential in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active compounds, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This document details the physicochemical properties, a proposed synthetic route with a step-by-step protocol, and an exploration of its potential biological activities and applications based on the analysis of structurally related compounds. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring and an imidazole ring. This core structure is a key component in a variety of biologically active molecules, which has led to its extensive use in the design and synthesis of new therapeutic agents. The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.

The subject of this guide, this compound, incorporates several key structural features that suggest its potential as a drug candidate. The presence of a chlorine atom at the 5-position of the benzimidazole ring can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. The 2-substituted aminopropyl side chain provides a basic nitrogen atom, which can participate in crucial hydrogen bonding interactions with target enzymes or receptors. Given the established pharmacological importance of benzimidazole derivatives, this compound represents a promising lead for further investigation in various therapeutic areas.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific compound is not publicly available, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 915921-08-3 | [1][] |

| Molecular Formula | C10H12ClN3 | [] |

| Molecular Weight | 209.68 g/mol | [] |

| Appearance | Predicted to be a solid at room temperature. | [1] |

| Melting Point | Not reported. Expected to be a crystalline solid with a defined melting point. | |

| Boiling Point | Not reported. Expected to be high due to the presence of polar functional groups. | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The amine functionality suggests that it would form a soluble dihydrochloride salt in aqueous solutions. | |

| pKa | The basicity of the primary amine is a key feature for potential biological interactions. | |

| LogP | The presence of the chloro group increases lipophilicity, which can affect cell membrane permeability. |

Synthesis of this compound

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A highly plausible and efficient method for the synthesis of the title compound is the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative. A published procedure for a closely related analog, 2-(3'-aminopropyl)-benzimidazole, utilizes the reaction of o-phenylenediamine with pyrrolidone[3]. By adapting this methodology, a robust synthesis for this compound can be proposed.

The key starting materials for this synthesis are 4-chloro-1,2-phenylenediamine and a protected form of 4-aminobutanoic acid, or a cyclic equivalent like a protected pyrrolidone. The use of a protecting group on the amine of the side chain is crucial to prevent self-condensation and other side reactions.

Proposed Synthetic Pathway

Sources

structure elucidation of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine

An In-depth Technical Guide to the Structure Elucidation of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine

This guide provides a comprehensive, multi-technique approach to the definitive , a heterocyclic compound of interest in pharmaceutical research and development. Benzimidazoles are a critical class of compounds known for a wide array of biological activities.[1][2] The precise characterization of their molecular structure is a non-negotiable prerequisite for advancing any research, ensuring purity, and understanding structure-activity relationships (SAR).

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow that mirrors the process an experienced analytical scientist would follow. We will progress from foundational molecular weight determination to the fine-grained detail of atomic connectivity and spatial relationships, integrating data from multiple spectroscopic techniques to build an unassailable structural proof.

Molecular Overview and Strategic Approach

The target molecule, this compound, has a molecular formula of C₁₀H₁₂ClN₃ and a monoisotopic mass of 209.0720 g/mol .[] Its structure comprises three key domains: a substituted benzene ring, a fused imidazole ring, and a flexible aminopropyl side chain.

Our elucidation strategy is built on the principle of orthogonal verification, where each analytical technique provides a unique and complementary piece of the structural puzzle.

Caption: Workflow for the .

Mass Spectrometry (MS): The First Definitive Proof

Expertise & Rationale: Mass spectrometry is the foundational technique for structural analysis. It provides the single most critical piece of data: the accurate molecular weight of the compound. For a chlorine-containing molecule, high-resolution mass spectrometry (HRMS) is particularly powerful, as the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides immediate confirmation of its presence.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.

-

Ionization Mode: Positive ion mode (ESI+) is chosen to protonate the basic amine and imidazole nitrogen atoms, forming the [M+H]⁺ ion.

-

Infusion: The sample solution is directly infused into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Data Interpretation & Expected Results

The primary objective is to locate the protonated molecular ion, [M+H]⁺.

| Feature | Expected Observation | Rationale & Significance |

| [M+H]⁺ Peak | m/z 210.0793 | Corresponds to the protonated molecule (C₁₀H₁₃ClN₃⁺). This is the base peak and confirms the molecular formula. |

| [M+2+H]⁺ Isotope Peak | m/z 212.0763 | This peak arises from the presence of the ³⁷Cl isotope. Its intensity should be approximately one-third of the [M+H]⁺ peak, providing definitive evidence of a single chlorine atom in the structure. |

| Key Fragment Ion | m/z 167.0270 | Likely corresponds to the loss of the propylamine radical (•CH₂CH₂NH₂) followed by rearrangement, leaving the stable 5-chloro-2-methylbenzimidazole cation. This supports the connectivity of the side chain at the C2 position. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

Expertise & Rationale: While MS provides the formula, NMR spectroscopy reveals the atomic-level connectivity—the very architecture of the molecule. ¹H NMR maps the proton environment, and ¹³C NMR details the carbon skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for benzimidazoles as it effectively solubilizes the compound and allows for the clear observation of exchangeable protons like N-H and NH₂.[1]

Caption: Numbering scheme for NMR assignment of this compound.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 10-15 mg of the sample into a clean, dry vial.[1]

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆. Gently vortex to ensure complete dissolution.[1]

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[1]

-

Acquisition: Record ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher field spectrometer. For more complex assignments, 2D experiments like ¹H-¹H COSY would be employed to establish proton-proton correlations.

¹H NMR: Expected Spectrum and Interpretation (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal integration, and coupling constants (J).[1]

| δ (ppm) (Predicted) | Multiplicity | Integration | Assignment | Interpretation |

| ~12.5 | br s | 1H | H-1 (N-H) | The imidazole N-H proton is highly deshielded and appears as a broad singlet far downfield due to hydrogen bonding and the aromatic ring current.[1][4] |

| ~7.65 | d | 1H | H-4 | This aromatic proton is adjacent to the electron-withdrawing imidazole nitrogen and shows doublet coupling with H-6. |

| ~7.55 | d | 1H | H-7 | This aromatic proton shows doublet coupling with H-6. |

| ~7.25 | dd | 1H | H-6 | This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets. |

| ~3.10 | t | 2H | H-α | These methylene protons are adjacent to the electron-withdrawing benzimidazole ring, shifting them downfield. They are split into a triplet by the H-β protons. |

| ~2.95 | t | 2H | H-γ | The methylene protons adjacent to the basic amine group. They are split into a triplet by the H-β protons. |

| ~2.05 | p | 2H | H-β | These central methylene protons are coupled to both H-α and H-γ, resulting in a pentet (or multiplet). |

| (variable) | br s | 2H | -NH₂ | The primary amine protons are typically a broad singlet due to exchange. Their position can vary. |

¹³C NMR: Expected Spectrum and Interpretation (100 MHz, DMSO-d₆)

¹³C NMR confirms the carbon framework. Due to potential tautomerism in the benzimidazole ring, some aromatic carbon signals might be averaged or broadened.[4][5] However, a distinct set of signals is expected.

| δ (ppm) (Predicted) | Assignment | Rationale |

| ~154.0 | C-2 | The C=N carbon of the imidazole ring is significantly deshielded. |

| ~142.5, ~135.0 | C-7a, C-3a | Quaternary carbons at the fusion of the benzene and imidazole rings. |

| ~128.0 | C-5 | The carbon atom directly bonded to the electronegative chlorine atom. |

| ~122.0 | C-6 | Aromatic CH carbon. |

| ~118.0, ~112.0 | C-4, C-7 | Aromatic CH carbons. Their exact shifts depend on the dominant tautomer. |

| ~38.0 | C-γ | Aliphatic carbon adjacent to the nitrogen of the amine. |

| ~28.0 | C-α | Aliphatic carbon adjacent to the C-2 of the benzimidazole ring. |

| ~25.0 | C-β | The central aliphatic carbon of the propyl chain. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule by detecting the vibrations of specific chemical bonds. It serves as an excellent corroborative technique.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-650 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be taken prior to sample analysis.

Data Interpretation & Expected Results

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Significance |

| 3400-3100 (broad) | N-H Stretch | Imidazole N-H and Amine N-H | A broad absorption in this region is characteristic of N-H bonds involved in hydrogen bonding. Confirms the presence of both the amine and imidazole groups. |

| 3050-3000 | C-H Stretch (sp²) | Aromatic C-H | Confirms the presence of the aromatic benzene ring. |

| 2950-2850 | C-H Stretch (sp³) | Aliphatic C-H | Confirms the presence of the propyl side chain. |

| ~1620 | C=N Stretch | Imidazole C=N | A characteristic absorption for the imidazole ring system. |

| ~1580, ~1470 | C=C Stretch | Aromatic C=C | Confirms the benzene ring backbone. |

| ~810 | C-Cl Stretch | Aryl-Chloride | Strong absorption in the fingerprint region, indicative of the C-Cl bond. |

Integrated Analysis and Structural Confirmation

The definitive structure of this compound is confirmed not by any single piece of data, but by the seamless integration of all spectroscopic evidence:

-

HRMS establishes the correct molecular formula (C₁₀H₁₂ClN₃) and confirms the presence of one chlorine atom via the distinct M+2 isotopic pattern.

-

FTIR provides rapid confirmation of all key functional groups: N-H (amine and imidazole), aromatic C-H, aliphatic C-H, C=N, C=C, and C-Cl.

-

¹³C NMR accounts for all 10 carbon atoms in the molecule, distinguishing between aromatic, imidazole, and aliphatic environments.

-

¹H NMR provides the final, unambiguous proof of connectivity. It shows the characteristic signals for a 1,2,4-trisubstituted benzene ring, the three distinct methylene groups of a propyl chain, and the exchangeable protons of the imidazole and primary amine groups. The chemical shifts and coupling patterns are all consistent with the proposed structure.

This rigorous, multi-faceted analytical workflow provides an unshakeable foundation for the structural identity of this compound, meeting the high standards required for pharmaceutical and chemical research.

References

- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem.

-

Hessling, M., et al. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-77. [Link]

-

Alarcón, S. H., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 575-83. [Link]

-

Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 306-314. [Link]

- Singh, G., et al. (2020). A comprehensive review on benzimidazole derivatives for their biological activities. Bioorganic & Medicinal Chemistry, 28(1), 115195.

-

Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

-

Lee, C. K., & Lee, I. S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. [Link]

-

García-Báez, E. V., et al. (2019). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 24(19), 3433. [Link]

-

PubChem Compound Summary for CID 5798, Benzimidazole. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook, SRD 69. 1H-Benzimidazole. National Institute of Standards and Technology. [Link]

-

Navarrete-Vázquez, G., et al. (2021). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 26(11), 3123. [Link]

-

Rashid, M., et al. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molbank, 2012(3), M766. [Link]

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(2), 243-246. [Link]

Sources

A Scaffold-Based Approach to Identifying the Potential Therapeutic Targets of 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine

An In-depth Technical Guide

Abstract

The benzimidazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity across numerous therapeutic areas. This guide focuses on 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine, a specific derivative for which direct pharmacological data is sparse. Instead of a conventional review, this document provides a hypothesis-driven framework for its therapeutic evaluation. We will leverage established structure-activity relationships (SAR) from the broader class of benzimidazole-containing compounds to postulate and prioritize potential molecular targets. This guide is designed for drug discovery and development scientists, offering a logical, evidence-based roadmap for initiating a comprehensive investigation, complete with detailed experimental workflows and the rationale behind each strategic decision.

Part 1: The Benzimidazole Core: A Foundation for Therapeutic Versatility

The Privileged Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a structural isostere of naturally occurring purine nucleotides.[1] This fundamental similarity allows benzimidazole derivatives to readily interact with a vast array of biological macromolecules, including enzymes and receptors, making them a fertile ground for drug discovery.[1][2] Their synthetic tractability and the ability to modify the scaffold at multiple positions have led to the development of drugs with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[2][3]

Physicochemical Profile: this compound

Understanding the basic properties of the molecule is the first step in any drug discovery cascade. The key features of the title compound are the 5-chloro substitution, which can influence binding affinity and metabolic stability, and the 2-substituted propan-1-amine side chain, which provides a basic handle for ionic interactions and further derivatization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ClN₃ | [] |

| Molecular Weight | 209.68 g/mol | [] |

| CAS Number | 915921-08-3 (dihydrochloride) | [] |

| SMILES | C1=CC2=C(C=C1Cl)NC(=N2)CCCN | [] |

| InChI Key | AUWKJRWGANKURK-UHFFFAOYSA-N | [] |

A Rationale for Hypothesis-Driven Target Exploration

Given the absence of extensive published data on this compound, a broad, unfocused screening campaign would be inefficient. A more strategic approach involves forming educated hypotheses based on the known targets of structurally related benzimidazoles. The most prominent and well-documented therapeutic area for this scaffold is oncology. Therefore, our primary investigation will focus on validated cancer targets known to be modulated by benzimidazole derivatives.

Part 2: Primary Therapeutic Hypothesis: Oncology

The benzimidazole scaffold is present in numerous approved and investigational anticancer agents.[5][6] Its versatility allows it to target multiple hallmarks of cancer, including uncontrolled proliferation, DNA damage repair, and angiogenesis.

Potential Target Class 1: DNA Damage Response (DDR) Enzymes

Rationale: The benzimidazole-carboxamide scaffold is a key pharmacophore in several potent Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Rucaparib and Veliparib.[7] These drugs exploit vulnerabilities in cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations). The benzimidazole core forms crucial hydrogen bonds and π-stacking interactions within the nicotinamide binding site of PARP-1.[7] While our subject compound lacks the carboxamide moiety, the core scaffold provides a strong basis for hypothesizing an interaction with the PARP active site.

Experimental Workflow for Target Validation: PARP Inhibition

Caption: Tiered screening workflow for validating PARP inhibition.

Protocol 1: In Vitro PARP1/2 Enzymatic Assay

-

Objective: To determine the direct inhibitory effect of the compound on recombinant human PARP1 and PARP2 enzymes.

-

Methodology: Utilize a commercially available HT Universal Chemiluminescent PARP Assay Kit.

-

Procedure:

-

Coat a 96-well plate with histone proteins.

-

Add activated DNA, PARP1 or PARP2 enzyme, and varying concentrations of the test compound (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

-

Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP. Incubate for 1 hour.

-

Add chemiluminescent substrate and measure luminescence using a plate reader.

-

-

Data Analysis: Calculate percent inhibition relative to a DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Potential Target Class 2: Protein Kinases

Rationale: Kinase inhibition is a major mechanism for anticancer drugs. Benzimidazole derivatives have been successfully developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and RAF kinase.[8][9] The benzimidazole scaffold can act as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, a common strategy for ATP-competitive inhibitors.

Signaling Pathway: EGFR

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Protocol 2: Broad Kinase Panel Screening

-

Objective: To identify potential kinase targets and assess the selectivity profile of the compound.

-

Methodology: Submit the compound to a commercial kinase screening service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™).

-

Procedure:

-

Provide the compound at a pre-determined concentration (typically 1 µM or 10 µM).

-

The service will perform binding or enzymatic assays against a large panel of human kinases (e.g., >400 kinases).

-

-

Data Analysis: Results are typically provided as percent inhibition at the tested concentration. Significant hits (e.g., >50% inhibition) should be selected for further dose-response studies to determine IC₅₀ values.

Protocol 3: Cellular Phospho-EGFR Western Blot

-

Objective: To confirm target engagement by measuring the inhibition of EGFR autophosphorylation in a cellular context.

-

Cell Line: Use a human cancer cell line with high EGFR expression, such as A549 (non-small cell lung cancer).

-

Procedure:

-

Plate A549 cells and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

-

Pre-treat cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

-

Lyse the cells and collect protein lysates.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-EGFR (pY1068) and total EGFR (as a loading control).

-

Apply HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify band intensity using densitometry. Normalize the phospho-EGFR signal to the total EGFR signal and plot the inhibition versus compound concentration to estimate the EC₅₀.

Part 3: Secondary Therapeutic Hypotheses

While oncology is the most probable area, the versatility of the benzimidazole scaffold warrants exploration of other potential applications.

Infectious Diseases: Antimalarial & Antifungal Agents

Rationale: The 5-chloro substitution is a key feature in some benzimidazole-chalcones that have demonstrated potent activity against chloroquine-resistant strains of Plasmodium falciparum.[10] Molecular docking studies suggest these compounds may interact with the parasite's dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme.[10] Additionally, other benzimidazole derivatives are known to possess broad-spectrum antifungal activity.[1]

Protocol 4: In Vitro Antimalarial Activity Assay (P. falciparum)

-

Objective: To assess the compound's ability to inhibit the growth of the malaria parasite.

-

Methodology: Use the SYBR Green I-based fluorescence assay.

-

Procedure:

-

Culture a chloroquine-resistant strain of P. falciparum (e.g., Dd2) in human erythrocytes.

-

In a 96-well plate, add serially diluted test compound to the parasite culture. Include chloroquine as a positive control and DMSO as a negative control.

-

Incubate for 72 hours under standard culture conditions.

-

Lyse the cells and add SYBR Green I dye, which intercalates with parasite DNA.

-

Measure fluorescence (Excitation: 485 nm, Emission: 530 nm).

-

-

Data Analysis: Determine the IC₅₀ value by plotting fluorescence against compound concentration.

Neurological Disorders

Rationale: The core benzimidazole structure, combined with an alkyl-amine side chain, is found in compounds designed as histamine H3 receptor antagonists and multi-target ligands for Alzheimer's disease.[11][12] These compounds often target enzymes like acetylcholinesterase (AChE) or monoamine oxidase (MAO).

Protocol 5: In Vitro Cholinesterase Inhibition Assay

-

Objective: To evaluate the inhibitory potential against enzymes relevant to Alzheimer's disease.

-

Methodology: Use the Ellman's method to measure AChE and Butyrylcholinesterase (BChE) activity.

-

Procedure:

-

In a 96-well plate, add buffer, acetylthiocholine (substrate), DTNB (Ellman's reagent), and the test compound.

-

Initiate the reaction by adding AChE or BChE enzyme.

-